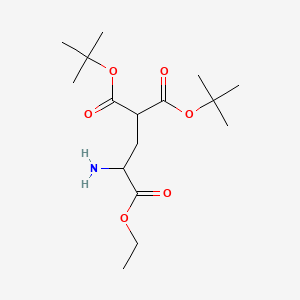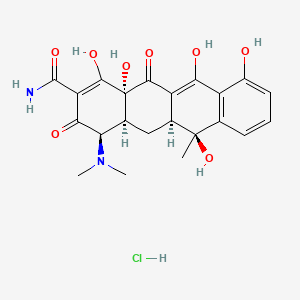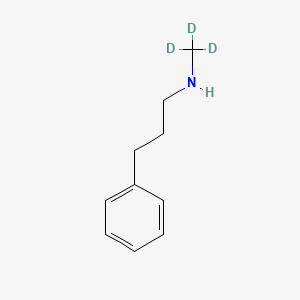
Modafinil-d10 Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Modafinil-d10 Carboxylate is a deuterated derivative of modafinil, a well-known wakefulness-promoting agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of modafinil. The incorporation of deuterium atoms enhances the stability of the compound, making it a valuable tool in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Modafinil-d10 Carboxylate typically involves the deuteration of modafinil. One common method includes the reaction of modafinil with deuterated reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound. The process involves the use of specialized reactors and crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Modafinil-d10 Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of modafinil and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and biological effects of modafinil.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of modafinil.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
The exact mechanism of action of Modafinil-d10 Carboxylate is not fully understood. it is believed to function similarly to modafinil by inhibiting the reuptake of dopamine. This leads to an increase in extracellular dopamine levels, which promotes wakefulness. The compound also activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) pathways .
Comparison with Similar Compounds
Modafinil-d10 Carboxylate is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical studies. Similar compounds include:
Adrafinil: A prodrug of modafinil with similar wakefulness-promoting effects.
Flmodafinil: A fluorinated derivative of modafinil with enhanced potency.
Armodafinil: The R-enantiomer of modafinil with a longer duration of action.
Modafinil Sulfone: A metabolite of modafinil with anticonvulsant properties
Properties
CAS No. |
1246819-82-8 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
284.395 |
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
QARQPIWTMBRJFX-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[(Diphenyl-methyl)sulfinyl-d10]acetic Acid; Modafinil Acid-d10; Modafinic Acid-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)


![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)


